1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one
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Overview
Description
1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a unique structure that includes a methylphenyl group and a methylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 3-methylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanones depending on the substituent introduced.
Scientific Research Applications
1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Pathways: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)ethanone: Known for its antioxidant properties.
1-(3-Hydroxymethylphenyl)ethanone: Studied for its potential medicinal applications.
Uniqueness
1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both a methylphenyl and a methylsulfanyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12OS |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H12OS/c1-8-4-3-5-9(6-8)10(11)7-12-2/h3-6H,7H2,1-2H3 |
InChI Key |
SXQKOGCBHJFVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CSC |
Origin of Product |
United States |
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